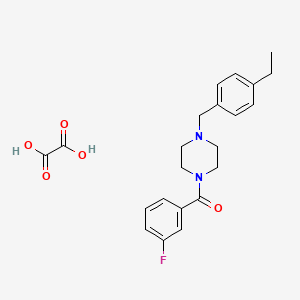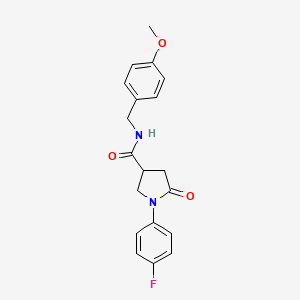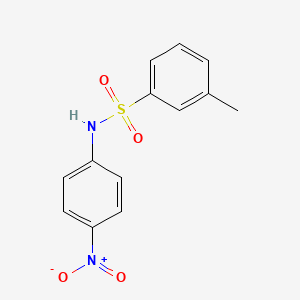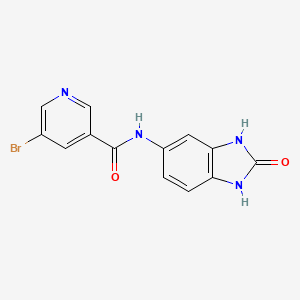![molecular formula C17H12N6O4S B4015118 1-(4-NITROPHENYL)-3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PYRROLIDINE-2,5-DIONE](/img/structure/B4015118.png)
1-(4-NITROPHENYL)-3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PYRROLIDINE-2,5-DIONE
Overview
Description
1-(4-NITROPHENYL)-3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PYRROLIDINE-2,5-DIONE is a complex organic compound with a unique structure that combines a nitrophenyl group, a phenyl-tetrazole group, and a pyrrolidine-2,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-NITROPHENYL)-3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PYRROLIDINE-2,5-DIONE typically involves multiple steps:
Formation of the Pyrrolidine-2,5-Dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrophenyl Group: This step often involves nitration reactions using reagents such as nitric acid or nitronium tetrafluoroborate.
Attachment of the Phenyl-Tetrazole Group: This can be done through nucleophilic substitution reactions, where the tetrazole ring is introduced using azide precursors and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-NITROPHENYL)-3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PYRROLIDINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-NITROPHENYL)-3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PYRROLIDINE-2,5-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-(4-NITROPHENYL)-3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or microbial growth.
Comparison with Similar Compounds
Similar Compounds
N-(4-NITROPHENYL)PHTHALIMIDE: Shares the nitrophenyl group but has a different core structure.
N-(4-PHENOXYPHENYL)-1-NAPHTHAMIDE: Contains a phenyl group but lacks the tetrazole and pyrrolidine-2,5-dione components.
1,4-DIHYDRO-1,4-METHANONAPHTHALENE: Has a different core structure and lacks the nitrophenyl and tetrazole groups.
Uniqueness
1-(4-NITROPHENYL)-3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PYRROLIDINE-2,5-DIONE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-(4-nitrophenyl)-3-(1-phenyltetrazol-5-yl)sulfanylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O4S/c24-15-10-14(16(25)21(15)11-6-8-13(9-7-11)23(26)27)28-17-18-19-20-22(17)12-4-2-1-3-5-12/h1-9,14H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYSEBSALRMGIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)[N+](=O)[O-])SC3=NN=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxyethyl 6-(2-chlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B4015041.png)
![1-(3-methoxybenzoyl)-4-[4-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B4015048.png)
![N-(1-{1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B4015054.png)
![N-(2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}ethyl)-N'-(4-fluorophenyl)ethanediamide](/img/structure/B4015055.png)



![3-(2-chlorophenyl)-2-[4-(dimethylamino)-3-nitrophenyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B4015078.png)

![1-(4-fluorophenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B4015100.png)
![1-(4-ethoxyphenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B4015105.png)
![3-[(dimethylamino)methyl]-1-methyl-5H-thieno[3,4-c][2]benzothiepin-10-one;sulfuric acid](/img/structure/B4015111.png)
![1-[4-(methylthio)benzyl]-4-(2-pyridinylmethyl)piperazine oxalate](/img/structure/B4015112.png)
![5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4015132.png)
